molecular formula C27H23ClN2O6S B11625559 methyl 2-[2-(3-chlorophenyl)-4-hydroxy-3-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

methyl 2-[2-(3-chlorophenyl)-4-hydroxy-3-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11625559
M. Wt: 539.0 g/mol
InChI Key: BZZSHXWNJQJTOO-LSDHQDQOSA-N
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Description

Methyl 2-[2-(3-chlorophenyl)-4-hydroxy-3-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[2-(3-chlorophenyl)-4-hydroxy-3-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.

    Introduction of the Pyrrole Moiety: The pyrrole ring can be introduced via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines.

    Coupling with the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction.

    Hydroxy and Benzoyl Group Addition: The hydroxy and benzoyl groups can be added through selective hydroxylation and benzoylation reactions.

    Final Esterification: The final step involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and thiazole moieties.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the thiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines and thiols.

Major Products

    Oxidation: Formation of quinones and sulfoxides.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of halogenated derivatives and substituted thiazoles.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 2-[2-(3-chlorophenyl)-4-hydroxy-3-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular pathways involved depend on the specific biological context and the target enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds such as 2-aminothiazole and 2-mercaptothiazole share the thiazole ring structure.

    Pyrrole Derivatives: Compounds like pyrrole-2-carboxylic acid and N-methylpyrrole have similar pyrrole moieties.

    Chlorophenyl Compounds: Compounds such as 3-chlorophenylacetic acid and 3-chlorophenyl isocyanate share the chlorophenyl group.

Uniqueness

What sets methyl 2-[2-(3-chlorophenyl)-4-hydroxy-3-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate apart is its combination of multiple functional groups in a single molecule. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C27H23ClN2O6S

Molecular Weight

539.0 g/mol

IUPAC Name

methyl 2-[(3E)-2-(3-chlorophenyl)-3-[hydroxy-(2-methyl-4-prop-2-enoxyphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C27H23ClN2O6S/c1-5-11-36-18-9-10-19(14(2)12-18)22(31)20-21(16-7-6-8-17(28)13-16)30(25(33)23(20)32)27-29-15(3)24(37-27)26(34)35-4/h5-10,12-13,21,31H,1,11H2,2-4H3/b22-20+

InChI Key

BZZSHXWNJQJTOO-LSDHQDQOSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OCC=C)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC(=CC=C4)Cl)/O

Canonical SMILES

CC1=C(C=CC(=C1)OCC=C)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC(=CC=C4)Cl)O

Origin of Product

United States

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